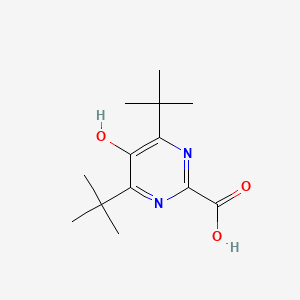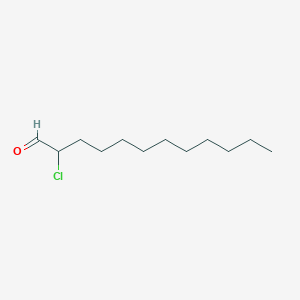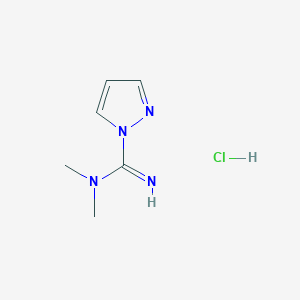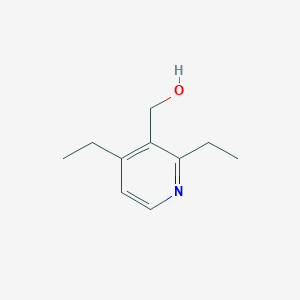![molecular formula C12H7ClFN3 B8526562 6-Chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8526562.png)
6-Chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-1H-pyrazolo[4,3-c]pyridine with 4-fluorobenzene under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride (NaH), and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed .
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, the compound may target kinases or other enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms in the pyrazole ring.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
6-Chloro-1H-pyrazolo[3,4-c]pyridine: This compound is closely related to 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- but lacks the fluorophenyl group.
The uniqueness of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H7ClFN3 |
|---|---|
Poids moléculaire |
247.65 g/mol |
Nom IUPAC |
6-chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H7ClFN3/c13-11-5-10-9(6-15-11)12(17-16-10)7-1-3-8(14)4-2-7/h1-6H,(H,16,17) |
Clé InChI |
XUBRBLAZUNEINL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC3=CC(=NC=C32)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2,6-difluorophenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B8526482.png)

![[3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B8526493.png)



![Imidazo[1,5-a]pyrazine-1-carbonitrile,5,6,7,8-tetrahydro-3-(trifluoromethyl)-](/img/structure/B8526529.png)




![9-Methyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B8526584.png)

